1-(1-Methoxycyclobutyl)ethan-1-one

Description

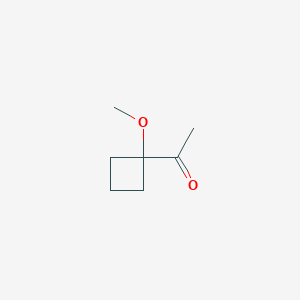

1-(1-Methoxycyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring a methoxy substituent on the cyclobutyl ring and an acetyl group. The strained cyclobutane ring may confer unique reactivity, while the methoxy group could modulate electronic properties and solubility.

Properties

IUPAC Name |

1-(1-methoxycyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZMSWGZLOHYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxycyclobutyl intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

1-(1-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Methoxycyclobutyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Methoxycyclobutyl)ethan-1-one with structurally or functionally related ketones:

Key Observations:

Structural Influence on Reactivity :

- Cyclobutyl-substituted ketones (e.g., 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one ) exhibit strain-induced reactivity, making them prone to ring-opening or nucleophilic attacks . The methoxy group in the target compound may stabilize the ring through electron donation.

- Aromatic ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one ) are less strained but more planar, favoring conjugation in chalcone synthesis .

Applications: Antimicrobial Activity: Benzofuran- and benzimidazole-derived ketones show notable bioactivity, suggesting the target compound’s methoxycyclobutyl group could be optimized for similar purposes .

Synthetic Challenges :

- Cyclobutane rings are synthetically demanding due to strain. Methods for 1-(3,3-difluorocyclobutyl)ethan-1-one synthesis (e.g., fluorination of preformed rings) may inform routes to the target compound .

Biological Activity

1-(1-Methoxycyclobutyl)ethan-1-one, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems. Research into its biological activity is essential for understanding its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 1556417-73-2

Biological Activity Overview

Research has indicated that derivatives of cyclobutane compounds, including this compound, exhibit various biological activities. These include:

- Antiviral Activity : Certain cyclobutane derivatives have shown promise in inhibiting viral replication.

- Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.

- Antimicrobial Effects : The potential to inhibit bacterial growth has been noted in related compounds.

Anticancer Activity

A study focused on the synthesis of cyclobutane derivatives revealed that certain modifications could enhance their anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 15.0 | Induction of apoptosis |

| Compound B | PC3 (Prostate) | 22.5 | Cell cycle arrest |

| This compound | SW620 (Colon) | TBD | TBD |

These findings suggest that structural modifications can significantly influence the biological activity of cyclobutane derivatives.

Antiviral and Antimicrobial Properties

Research into the antiviral activity of cyclobutane derivatives indicates that they may inhibit viral replication through various mechanisms. For example, compounds were evaluated for their effectiveness against common viral strains and showed varying degrees of inhibition.

In antimicrobial studies, derivatives similar to this compound demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Some studies suggest that cyclobutane derivatives can inhibit enzymes critical for cellular processes.

- Induction of Apoptosis : Evidence indicates that certain compounds can trigger programmed cell death in cancer cells.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.